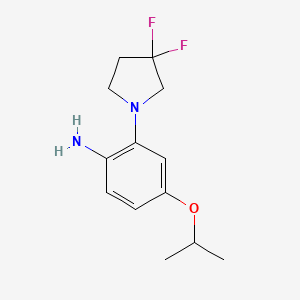
2-(3,3-Difluoropyrrolidin-1-yl)-4-isopropoxyaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,3-Difluoropyrrolidin-1-yl)-4-isopropoxyaniline is a chemical compound that has garnered interest in various fields of scientific research
Méthodes De Préparation
The synthesis of 2-(3,3-Difluoropyrrolidin-1-yl)-4-isopropoxyaniline typically involves multiple steps, starting with the preparation of the difluoropyrrolidine ring. This can be achieved through the reaction of appropriate starting materials under specific conditions. The isopropoxyaniline moiety is then introduced through a series of reactions, including nucleophilic substitution and coupling reactions. Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
2-(3,3-Difluoropyrrolidin-1-yl)-4-isopropoxyaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-(3,3-Difluoropyrrolidin-1-yl)-4-isopropoxyaniline has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(3,3-Difluoropyrrolidin-1-yl)-4-isopropoxyaniline involves its interaction with specific molecular targets. These interactions can lead to the modulation of various biochemical pathways, resulting in the observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
When compared to similar compounds, 2-(3,3-Difluoropyrrolidin-1-yl)-4-isopropoxyaniline stands out due to its unique combination of a difluoropyrrolidine ring and an isopropoxyaniline moiety Similar compounds include those with variations in the substituents on the pyrrolidine ring or the aniline moiety
Propriétés
Formule moléculaire |
C13H18F2N2O |
|---|---|
Poids moléculaire |
256.29 g/mol |
Nom IUPAC |
2-(3,3-difluoropyrrolidin-1-yl)-4-propan-2-yloxyaniline |
InChI |
InChI=1S/C13H18F2N2O/c1-9(2)18-10-3-4-11(16)12(7-10)17-6-5-13(14,15)8-17/h3-4,7,9H,5-6,8,16H2,1-2H3 |
Clé InChI |
MCQQGVDDPFIJHW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=CC(=C(C=C1)N)N2CCC(C2)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


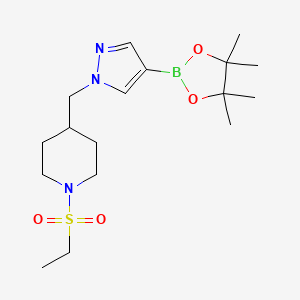
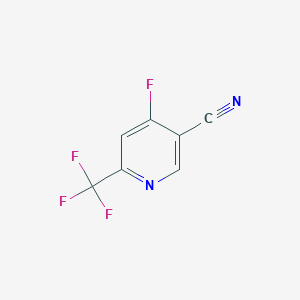
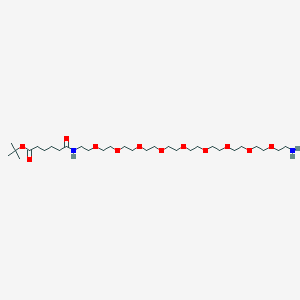
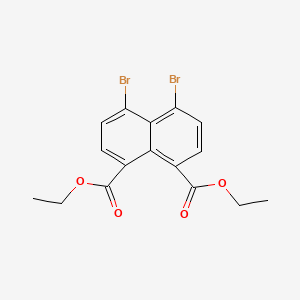

![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[[di(propan-2-yl)amino]-methylphosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13719228.png)

![Benzyl 2-chloro-2-[2-(2,6-dichlorophenyl)hydrazono]acetate](/img/structure/B13719235.png)
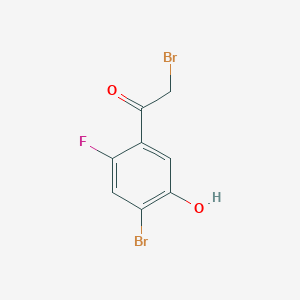


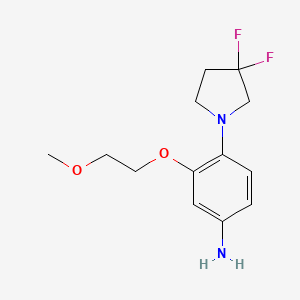
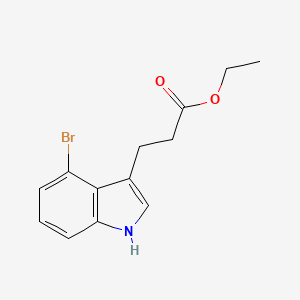
![6-Bromo-2-hydroxy-3-[(trimethylsilyl)ethynyl]pyridine](/img/structure/B13719260.png)
